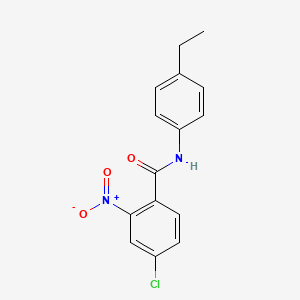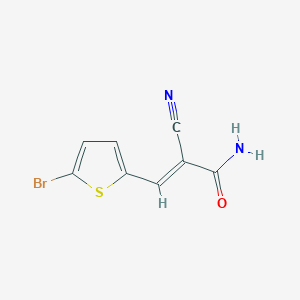
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as N-(4-ethylphenyl)-4-chloro-2-nitrobenzamide or CB30865, and it has a molecular formula of C14H12ClN3O3. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the inhibition of various enzymes, including nitric oxide synthase and caspase-3. Nitric oxide synthase is involved in the production of nitric oxide, which plays a key role in various physiological processes such as vasodilation and immune response. Caspase-3 is involved in the induction of apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of nitric oxide synthase and caspase-3, which results in the inhibition of nitric oxide production and induction of apoptosis. This compound has also been found to have potent cytotoxic activity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising compound for cancer research. However, one of the limitations of using this compound is its toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide, including:
1. Development of Novel Anticancer Drugs: The potent cytotoxic activity of this compound against cancer cells makes it a promising compound for the development of novel anticancer drugs.
2. Study of Nitric Oxide Signaling Pathways: this compound can be used to study the role of nitric oxide in various physiological processes, including vasodilation, immune response, and neurotransmission.
3. Investigation of Apoptosis Pathways: The induction of apoptosis by this compound through the activation of the caspase-3 pathway can be further investigated to understand the mechanisms of programmed cell death.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its potent cytotoxic activity against cancer cells, inhibition of nitric oxide synthase, and induction of apoptosis make it a valuable tool for studying various physiological processes. Further research on this compound can lead to the development of novel anticancer drugs and a better understanding of nitric oxide and apoptosis signaling pathways.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has potent cytotoxic activity against cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
2. Neuroscience: this compound has been used to study the role of nitric oxide in the central nervous system. It has been found to inhibit nitric oxide synthase, which is involved in the production of nitric oxide.
3. Immunology: this compound has been used to study the role of nitric oxide in the immune system. It has been found to inhibit the production of nitric oxide by macrophages, which play a key role in the immune response.
Propriétés
IUPAC Name |
4-chloro-N-(4-ethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)13-8-5-11(16)9-14(13)18(20)21/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPTBGVNFUJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)

![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)


![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)